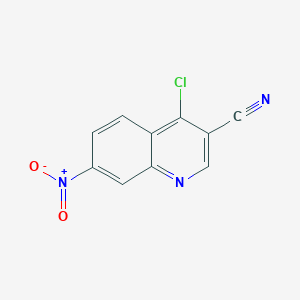
4-Chloro-7-nitroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-nitroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H4ClN3O2 and its molecular weight is 233.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
One of the most significant applications of 4-Chloro-7-nitroquinoline-3-carbonitrile is in cancer research. The compound has been shown to inhibit the activity of protein tyrosine kinases (PTKs), which are crucial in the regulation of cell growth and differentiation. Aberrant activation of PTKs is often associated with cancer progression. Studies indicate that compounds similar to this compound can effectively inhibit specific PTKs, thereby reducing tumor growth and proliferation in various cancer models .
Case Study: Inhibition of ECK Tyrosine Kinase
A notable study highlighted the inhibition of the ECK tyrosine kinase by this compound. The ECK receptor is implicated in melanoma progression, and its inhibition has shown promise in reducing tumor invasiveness and promoting apoptosis in malignant cells . This suggests potential therapeutic applications for treating aggressive forms of skin cancer.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve interference with bacterial protein synthesis or cell wall integrity, although detailed mechanisms are still under investigation .
Synthesis of Complex Organic Molecules
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its structure allows for various modifications, enabling chemists to create derivatives with enhanced biological activity or altered pharmacokinetic properties . This versatility is particularly valuable in drug discovery processes.
Research Tool in Molecular Biology
The compound is utilized as a research tool to study protein interactions and signaling pathways within cells. By binding to specific ligands and receptors, it helps elucidate the roles these proteins play in cellular processes, which can lead to a better understanding of disease mechanisms . This application is crucial for developing targeted therapies that can modulate these pathways effectively.
Potential in Treating Polycystic Kidney Disease
Emerging research indicates that this compound may have therapeutic potential for polycystic kidney disease (PKD). The inhibition of certain signaling pathways involved in kidney cell proliferation could halt the progression of cyst formation, offering a novel approach to managing this condition .
Data Summary Table
Eigenschaften
IUPAC Name |
4-chloro-7-nitroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClN3O2/c11-10-6(4-12)5-13-9-3-7(14(15)16)1-2-8(9)10/h1-3,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDDXDBCJORGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1[N+](=O)[O-])C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634136 |
Source


|
| Record name | 4-Chloro-7-nitroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-13-8 |
Source


|
| Record name | 4-Chloro-7-nitroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














